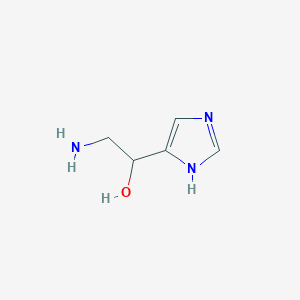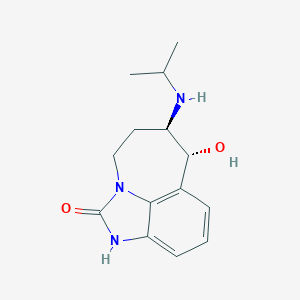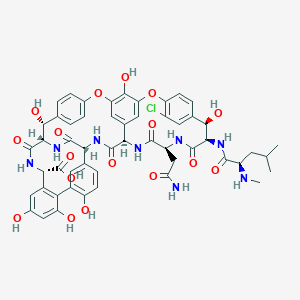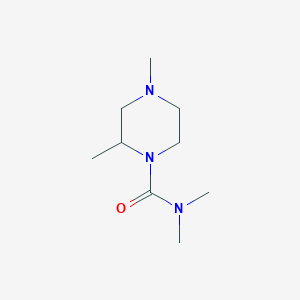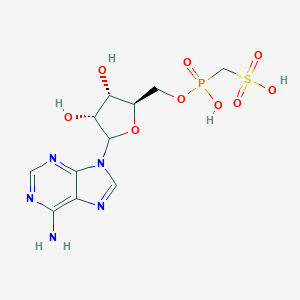
beta-Methylene aps
Descripción general
Descripción
Beta-Methylene aps, also known as β-Methylene adenosine 5'-phosphosulfate, is a crucial molecule in the biosynthesis of sulfated compounds. It is an analog of adenosine 5'-phosphosulfate (APS), which is involved in the transfer of sulfate groups to various biomolecules. β-Methylene aps is a potent inhibitor of sulfotransferase enzymes, which are responsible for the transfer of sulfate groups to biomolecules. It has been extensively studied for its potential as a therapeutic agent and as a tool in biochemical research.
Mecanismo De Acción
β-Methylene aps acts as a competitive inhibitor of sulfotransferase enzymes by binding to the active site of the enzyme. This prevents the transfer of sulfate groups to biomolecules, leading to a decrease in the level of sulfated compounds. The inhibition of sulfotransferase enzymes by β-Methylene aps has been shown to have significant effects on various biological processes such as cell signaling, metabolism, and development.
Efectos Bioquímicos Y Fisiológicos
The inhibition of sulfotransferase enzymes by β-Methylene aps has been shown to have significant effects on various biological processes. It has been shown to affect the biosynthesis of proteoglycans, which are important components of the extracellular matrix. It has also been shown to affect the metabolism of various drugs and hormones, leading to changes in their pharmacokinetics and pharmacodynamics. Additionally, β-Methylene aps has been shown to affect the regulation of cell signaling pathways, leading to changes in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of β-Methylene aps in biochemical research has several advantages. It is a potent and specific inhibitor of sulfotransferase enzymes, allowing for the selective inhibition of these enzymes without affecting other biological processes. It is also a stable compound that can be easily synthesized and purified. However, the use of β-Methylene aps also has some limitations. It can be toxic to cells at high concentrations, and its effects on other biological processes may complicate the interpretation of experimental results.
Direcciones Futuras
The use of β-Methylene aps in biochemical research is an active area of investigation, with several future directions. One direction is the development of more potent and specific inhibitors of sulfotransferase enzymes. Another direction is the investigation of the role of sulfation in various diseases, such as cancer and inflammation. Additionally, the use of β-Methylene aps in drug discovery and development is an area of interest, as it can be used to study the metabolism of drugs and their interactions with sulfotransferase enzymes.
Conclusion
In conclusion, β-Methylene aps is a potent inhibitor of sulfotransferase enzymes that has been extensively studied in biochemical research. Its use has led to significant insights into the role of sulfation in various biological processes and diseases. The development of more potent and specific inhibitors of sulfotransferase enzymes, as well as the investigation of the role of sulfation in drug metabolism and disease, are areas of active research in the field.
Métodos De Síntesis
β-Methylene aps can be synthesized through a multi-step process involving the use of various reagents and catalysts. The most commonly used method involves the reaction of adenosine 5'-phosphosulfate with formaldehyde in the presence of a strong base such as potassium hydroxide. The resulting product is β-Methylene aps, which can be purified through chromatography techniques.
Aplicaciones Científicas De Investigación
β-Methylene aps has been widely used in biochemical research as a potent inhibitor of sulfotransferase enzymes. It has been used to study the role of sulfation in various biological processes such as proteoglycan biosynthesis, hormone regulation, and drug metabolism. β-Methylene aps has also been used as a tool to investigate the function of sulfotransferase enzymes in various diseases such as cancer, inflammation, and cardiovascular disease.
Propiedades
IUPAC Name |
[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O9PS/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-26(19,20)4-27(21,22)23/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H2,12,13,14)(H,21,22,23)/t5-,7-,8-,11?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJWGJQWZBBXEI-YNJARDAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CS(=O)(=O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(CS(=O)(=O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923618 | |
| Record name | 9-{5-O-[Hydroxy(sulfomethyl)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid | |
CAS RN |
120975-36-2 | |
| Record name | beta-Methylene adenosine phosphosulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120975362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[Hydroxy(sulfomethyl)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



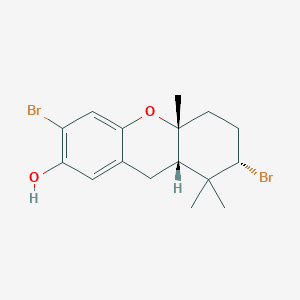
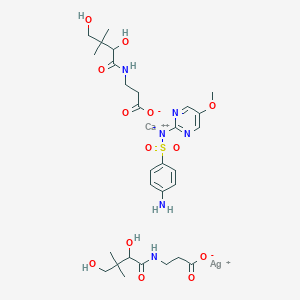
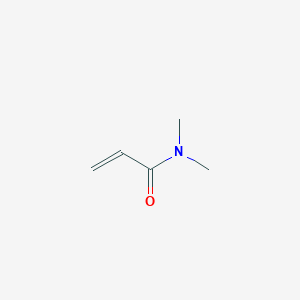
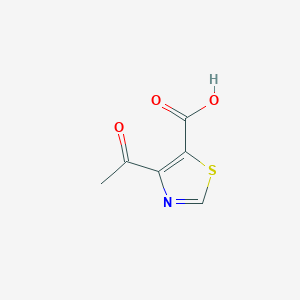


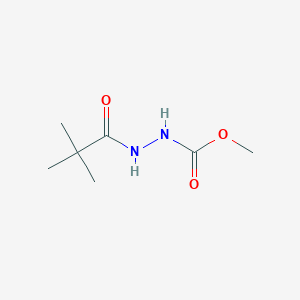
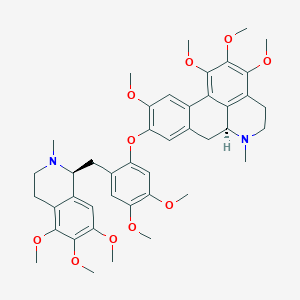
![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)

